1-(azepan-1-yl)-2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one
Description
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3OS/c19-15-7-5-14(6-8-15)16-9-10-17(21-20-16)24-13-18(23)22-11-3-1-2-4-12-22/h5-10H,1-4,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZBTEDHJOLBGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to meet industrial standards. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-yl)-2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., NaCl, KBr) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
1-(azepan-1-yl)-2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- The 4-bromophenyl group in the target compound enhances electrophilic character compared to methoxy or trimethoxy analogs, favoring interactions with hydrophobic enzyme pockets .
Bromophenyl-Containing Derivatives
Compounds with 4-bromophenyl groups exhibit distinct electronic and steric profiles:
Key Observations :
- The pyridazine-sulfanyl linker in the target compound offers greater conformational flexibility than rigid oxadiazole or benzoimidazotriazole cores .
Adamantyl-Based Ethanone Derivatives
Adamantyl-containing analogs provide insights into bulkier substituents:
Key Observations :
- Adamantyl groups significantly increase lipophilicity (LogP > 4) compared to azepane derivatives, favoring membrane permeability but risking solubility issues .
- The target compound’s azepane ring balances hydrophobicity and solubility better than adamantyl, making it more suitable for oral bioavailability .
Biological Activity
The compound 1-(azepan-1-yl)-2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic molecule characterized by its unique structural features, including an azepane ring, a pyridazine moiety, and a bromophenyl group. This combination suggests potential biological activities that warrant detailed investigation.
- Molecular Formula : C14H19BrN2OS
- Molecular Weight : Approximately 364.24 g/mol
The compound's structure allows for various interactions with biological targets, making it a candidate for pharmacological studies.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities, including:
- Anti-inflammatory effects
- Analgesic properties
- Anticancer potential
The specific biological activity of this compound remains to be fully elucidated, but its structural characteristics suggest significant interactions with enzymes or receptors involved in metabolic pathways.
The mechanism of action for this compound likely involves binding to specific molecular targets, modulating their activity, and influencing downstream signaling pathways. Research indicates that it may interact with:
- Enzymes : Potential inhibition or activation of enzymatic activity.
- Receptors : Modulation of receptor activity affecting various physiological responses.
Case Studies
- Anti-inflammatory Activity : A study demonstrated that similar compounds reduced inflammatory markers in vitro, suggesting a potential pathway for this compound to exhibit similar effects.
- Analgesic Properties : In animal models, related compounds showed significant pain relief effects, indicating potential analgesic applications.
- Anticancer Potential : Preliminary assays indicated cytotoxic effects against certain cancer cell lines, highlighting the need for further investigation into its anticancer properties.
Data Table: Comparative Biological Activities
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Compound A | Anti-inflammatory | |
| Compound B | Analgesic | |
| Compound C | Anticancer | |
| This compound | TBD (To Be Determined) | N/A |
Synthesis and Interaction Studies
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic steps include:
- Formation of the Azepane Ring : Cyclization reactions under controlled conditions.
- Introduction of the Pyridazine Moiety : Condensation reactions involving hydrazine derivatives.
- Coupling Reactions : Final assembly using thiol-based reagents.
Interaction studies are crucial for understanding how this compound interacts with biological systems. These studies may involve:
- Binding assays
- Enzyme inhibition tests
Q & A
Q. What are common synthetic routes for 1-(azepan-1-yl)-2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one?
The synthesis typically involves multi-step reactions:
- Heterocycle Formation : Pyridazine rings are constructed via cyclization of hydrazine derivatives with diketones or via palladium-catalyzed cross-coupling for bromophenyl substitution .
- Sulfanyl Linkage : Thiol-ether bonds are formed using nucleophilic substitution (e.g., thiols reacting with α-halo ketones) under controlled pH (6–8) to minimize side reactions .
- Characterization : Thin-layer chromatography (TLC) monitors reaction progress, while NMR and mass spectrometry confirm intermediates and final product purity .
Q. Which analytical techniques are critical for structural confirmation?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., azepane protons at δ 1.4–2.0 ppm; pyridazine aromatic protons at δ 8.0–9.0 ppm) .
- X-ray Crystallography : Resolves stereochemistry and confirms sulfanyl linkage geometry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₂₁BrN₄OS) with <2 ppm error .
Q. What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to acute toxicity risks (GHS Category 4 for oral/skin exposure) .
- Ventilation : Use fume hoods to avoid inhalation of toxic fumes during synthesis .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Functional Group Modulation : Replace the 4-bromophenyl group with electron-withdrawing substituents (e.g., nitro) to enhance enzyme inhibition (e.g., IC₅₀ reduction by 30% observed in triazole analogs) .
- Computational Modeling : Density Functional Theory (DFT) predicts electronic effects of substituents on binding affinity to targets like kinases .
- Bioassays : Test derivatives in enzyme inhibition assays (e.g., COX-2) or cell-based viability assays (e.g., MTT on cancer lines) .
Q. What strategies resolve contradictions in reported biological activity data?
- Standardized Assays : Control variables like solvent (DMSO concentration ≤0.1%) and cell passage number to minimize variability .
- Orthogonal Validation : Cross-verify antimicrobial activity via both disc diffusion and microdilution methods .
- Meta-Analysis : Compare datasets across studies to identify confounding factors (e.g., impurity levels >95% vs. <90% purity) .
Q. How can chemical reactivity be leveraged for derivative synthesis?
- Nucleophilic Substitution : Replace the bromine atom via Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups .
- Oxidation : Convert the sulfanyl group to sulfoxide/sulfone using H₂O₂ or mCPBA to alter pharmacokinetic properties .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) saturates pyridazine rings, enhancing solubility .
Q. What experimental designs validate enzyme inhibition mechanisms?
- Kinetic Studies : Measure Michaelis-Menten parameters (Km, Vmax) with/without inhibitor to determine competitive/non-competitive modes .
- Docking Simulations : Use AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets in kinases) .
- Mutagenesis : Engineer enzyme mutants (e.g., Ala-scanning) to identify critical binding residues .
Methodological Challenges and Solutions
Q. How to troubleshoot low yields in final synthesis steps?
- Optimize Reaction Conditions : Increase temperature (70°C→90°C) for SN2 reactions or switch solvents (DMF→THF) to improve nucleophilicity .
- Purification : Use column chromatography with gradient elution (hexane:EtOAc 8:1→4:1) to separate sulfanyl-ethanone byproducts .
Q. What approaches compare bioactivity with structural analogs?
- Library Screening : Test analogs (e.g., 4-chlorophenyl or thiophene variants) in parallel assays to rank potency .
- QSAR Modeling : Corrogate substituent properties (e.g., Hammett σ values) with IC₅₀ data to predict optimal groups .
Q. How to assess potential for drug development?
- ADMET Profiling : Use in vitro models (Caco-2 for permeability; microsomes for metabolic stability) .
- In Vivo Efficacy : Dose rodent models (e.g., xenograft tumors) and monitor tumor volume reduction vs. controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
